Methyl 5-methoxybenzofuran-3-carboxylate
Description
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
methyl 5-methoxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C11H10O4/c1-13-7-3-4-10-8(5-7)9(6-15-10)11(12)14-2/h3-6H,1-2H3 |
InChI Key |
KCGIDMOMUVUMJP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)OC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-methoxybenzofuran-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-hydroxy-5-methoxybenzaldehyde with ethyl bromoacetate in the presence of a base such as sodium carbonate. This reaction proceeds through an intramolecular cyclization to form the benzofuran ring, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methoxybenzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylate ester can be reduced to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Formation of 5-hydroxybenzofuran-3-carboxylate.
Reduction: Formation of 5-methoxybenzofuran-3-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the reagents used.
Scientific Research Applications
Methyl 5-methoxybenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 5-methoxybenzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to potential anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzofuran Esters
The biological and physicochemical properties of benzofuran derivatives are highly dependent on substituent type and position. Below is a comparative analysis of methyl 5-methoxybenzofuran-3-carboxylate and its analogs:
Table 1: Structural and Physical Properties of Selected Benzofuran Derivatives
Key Observations:
Substituent Effects on Physical State :
- The presence of electron-withdrawing groups (e.g., fluorine at position 6 in 2c) increases crystallinity, resulting in a solid state (m.p. 63–65°C), whereas the parent compound (5-methoxy) is a liquid .
- Bulky substituents like dibromoacetyl (Compound X) or acetyl groups (Compound 3) enhance molecular weight and melting points (e.g., 170–172°C for Compound 3) .
Synthetic Yields :
- Compound 3, with an acetyl group, achieves a 70% yield via optimized procedures, while derivatives like 3b (carboxylic acid) and 3c (carboxamide) show lower yields (30%), likely due to hydrolysis inefficiencies .
Q & A
Q. What are the key synthetic routes for Methyl 5-methoxybenzofuran-3-carboxylate, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions such as Claisen condensation , Friedel-Crafts acylation , and esterification. Optimization focuses on:
- Temperature control : Elevated temperatures (80–120°C) for cyclization steps to enhance reaction rates.
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalyst use : Lewis acids (e.g., AlCl₃) for electrophilic substitutions. Progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy to ensure intermediate purity .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify functional groups and substitution patterns (e.g., methoxy peaks at δ 3.8–4.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 249.08) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% is achieved using C18 columns with UV detection (λ = 254 nm) .
Q. What are the common chemical transformations of this compound?
- Hydrolysis : Base-mediated (e.g., NaOH) cleavage of the ester group to carboxylic acid.
- Nucleophilic substitution : Amines or thiols replace the methoxy group under acidic conditions.
- Oxidation : Hydrogen peroxide converts the benzofuran ring to quinone derivatives. Reactions are tracked via FT-IR (loss of ester C=O at 1720 cm⁻¹) and NMR .
Advanced Research Questions
Q. How can computational chemistry enhance understanding of its reactivity and bioactivity?
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., COX-2 enzyme) by simulating ligand-receptor interactions.
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electron-rich sites for electrophilic attacks .
- Molecular Dynamics (MD) : Simulates solvation effects on conformational stability .
Q. How can researchers address contradictions in synthetic yields reported across studies?
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., catalyst loading, solvent ratio) identifies optimal conditions.
- Cross-Validation : Reproduce protocols using multiple analytical methods (e.g., HPLC vs. GC-MS) to resolve discrepancies.
- Byproduct Analysis : LC-MS identifies side products (e.g., dimerization) that reduce yields .
Q. What crystallographic methods refine the compound’s 3D structure?
- Single-Crystal X-ray Diffraction : Synchrotron radiation (λ = 0.7–1.5 Å) resolves bond lengths/angles.
- Software Tools : SHELXL refines crystallographic models (R-factor < 5%), while ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks .
Q. What in vitro assays evaluate its pharmacological potential?
- Enzyme Inhibition : Fluorescence-based assays (e.g., trypsin inhibition) measure IC₅₀ values.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) quantify EC₅₀ at 48–72 hours.
- Apoptosis Markers : Flow cytometry detects caspase-3 activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
